molecular formula C24H15Cl2F3N2O2 B11143943 5-[(2,4-Dichlorobenzyl)oxy]-2-[5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol

5-[(2,4-Dichlorobenzyl)oxy]-2-[5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol

Cat. No.: B11143943
M. Wt: 491.3 g/mol
InChI Key: CVMBFMKOJDYTCL-UHFFFAOYSA-N
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Description

5-[(2,4-Dichlorobenzyl)oxy]-2-[5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dichlorobenzyl)oxy]-2-[5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dichlorobenzyl)oxy]-2-[5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as halides, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[(2,4-Dichlorobenzyl)oxy]-2-[5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2,4-Dichlorobenzyl)oxy]-2-[5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,4-Dichlorobenzyl)oxy]-2-[5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol is unique due to its specific combination of functional groups and molecular structure

Properties

Molecular Formula

C24H15Cl2F3N2O2

Molecular Weight

491.3 g/mol

IUPAC Name

5-[(2,4-dichlorophenyl)methoxy]-2-[5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol

InChI

InChI=1S/C24H15Cl2F3N2O2/c25-16-7-6-15(19(26)10-16)12-33-17-8-9-18(20(32)11-17)22-21(14-4-2-1-3-5-14)23(24(27,28)29)31-13-30-22/h1-11,13,32H,12H2

InChI Key

CVMBFMKOJDYTCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CN=C2C(F)(F)F)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)O

Origin of Product

United States

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